molecular formula C18H12BrFN2O2 B2751629 N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1705160-47-9

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2751629
CAS RN: 1705160-47-9
M. Wt: 387.208
InChI Key: NIFQCSQMNDPJLR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is used in scientific research for its potential as a therapeutic agent.

Scientific Research Applications

Met Kinase Inhibitor for Cancer Therapy

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors exemplifies the importance of structural modifications in developing therapeutic agents. These compounds demonstrated significant tumor stasis in human gastric carcinoma models, illustrating the role of structural analogs in cancer therapy research (Schroeder et al., 2009).

Novel Synthesis and Characterization Techniques

The synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives showcase advancements in chemical synthesis techniques. These findings contribute to the broader knowledge of creating and analyzing novel compounds for potential scientific applications (Achugatla, Ghashang, & Guhanathan, 2017).

Histone Deacetylase Inhibitor for Cancer Treatment

The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlights the therapeutic potential of structurally related compounds in oncology. This compound shows promise as an anticancer drug, illustrating the critical role of chemical structures in modulating biological activity (Zhou et al., 2008).

Serotonin Receptor Study in Alzheimer's Disease

Research involving 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a selective serotonin 1A receptor imaging probe for Alzheimer's disease patients underscores the utility of benzamide derivatives in neurodegenerative disease research. This compound's application in positron emission tomography (PET) imaging provides insights into the molecular mechanisms underlying Alzheimer's disease (Kepe et al., 2006).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFQCSQMNDPJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

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